molecular formula C14H18N2O2S B2732349 5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine CAS No. 2034394-09-5

5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine

Cat. No.: B2732349
CAS No.: 2034394-09-5
M. Wt: 278.37
InChI Key: UETYHCKQIFYBHK-UHFFFAOYSA-N
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Description

5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a thiolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine-1-carbonyl group: This can be achieved by reacting pyrrolidine with a suitable acylating agent.

    Attachment of the thiolan-3-yloxy group: This step might involve the reaction of a thiolane derivative with a halogenated pyridine precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiolan-3-yloxy group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the pyridine ring or the thiolan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for 5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(pyrrolidine-1-carbonyl)-2-(methoxy)pyridine: Similar structure but with a methoxy group instead of a thiolan-3-yloxy group.

    5-(pyrrolidine-1-carbonyl)-2-(ethoxy)pyridine: Similar structure but with an ethoxy group instead of a thiolan-3-yloxy group.

Uniqueness

The presence of the thiolan-3-yloxy group in 5-(pyrrolidine-1-carbonyl)-2-(thiolan-3-yloxy)pyridine might confer unique chemical properties, such as increased reactivity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

pyrrolidin-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-14(16-6-1-2-7-16)11-3-4-13(15-9-11)18-12-5-8-19-10-12/h3-4,9,12H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETYHCKQIFYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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